molecular formula C13H18FNO4 B13725634 [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester

[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B13725634
M. Wt: 271.28 g/mol
InChI Key: SDYXYOUCHOEANQ-UHFFFAOYSA-N
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Description

[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro-hydroxyphenoxy group and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Hydroxyphenoxy Intermediate: The initial step involves the introduction of a fluoro group onto a hydroxyphenol derivative through electrophilic fluorination. This can be achieved using reagents such as xenon difluoride (XeF2) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Ethyl Carbamate: The fluoro-hydroxyphenoxy intermediate is then coupled with ethyl carbamate in the presence of a suitable base, such as potassium carbonate (K2CO3), to form the desired carbamic acid ester.

    Protection of the Carbamic Acid Group: The final step involves the protection of the carbamic acid group with a tert-butyl ester, using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chloro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.

    [2-(4-Methyl-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.

    [2-(4-Nitro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

tert-butyl N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-6-7-18-9-4-5-10(14)11(16)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)

InChI Key

SDYXYOUCHOEANQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)O

Origin of Product

United States

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